N-(4-Bromo-2-methanesulfonylphenyl)acetamide
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Overview
Description
N-(4-Bromo-2-methanesulfonylphenyl)acetamide is a chemical compound with the molecular formula C9H10BrNO3S and a molecular weight of 292.15 g/mol It is characterized by the presence of a bromo group and a methanesulfonyl group attached to a phenyl ring, which is further connected to an acetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Bromo-2-methanesulfonylphenyl)acetamide typically involves the bromination of a suitable phenyl precursor followed by the introduction of the methanesulfonyl group and subsequent acetamidation. The reaction conditions often include the use of brominating agents such as bromine or N-bromosuccinimide (NBS) in the presence of a catalyst or under UV light. The methanesulfonyl group can be introduced using methanesulfonyl chloride in the presence of a base such as triethylamine. Finally, the acetamide group is formed by reacting the intermediate with acetic anhydride or acetyl chloride .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure high purity and yield of the final product .
Chemical Reactions Analysis
Types of Reactions
N-(4-Bromo-2-methanesulfonylphenyl)acetamide undergoes various types of chemical reactions, including:
Substitution Reactions: The bromo group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction Reactions: The methanesulfonyl group can undergo oxidation to form sulfone derivatives or reduction to form sulfide derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Amines, thiols, alkoxides
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA)
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Hydrolyzing Agents: Hydrochloric acid (HCl), sodium hydroxide (NaOH)
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines yield N-substituted derivatives, while oxidation of the methanesulfonyl group forms sulfone derivatives .
Scientific Research Applications
N-(4-Bromo-2-methanesulfonylphenyl)acetamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(4-Bromo-2-methanesulfonylphenyl)acetamide involves its interaction with specific molecular targets and pathways. The bromo and methanesulfonyl groups can participate in various biochemical interactions, potentially affecting enzyme activity, signal transduction pathways, and cellular processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Similar Compounds
- N-(4-Bromo-2-methylphenyl)acetamide
- N-(4-Chloro-2-methanesulfonylphenyl)acetamide
- N-(4-Bromo-2-methanesulfonylphenyl)benzamide
Uniqueness
N-(4-Bromo-2-methanesulfonylphenyl)acetamide is unique due to the presence of both bromo and methanesulfonyl groups, which confer distinct chemical reactivity and potential biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for specific research applications .
Properties
IUPAC Name |
N-(4-bromo-2-methylsulfonylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrNO3S/c1-6(12)11-8-4-3-7(10)5-9(8)15(2,13)14/h3-5H,1-2H3,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IJCCMGZXIAJZJD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=C(C=C(C=C1)Br)S(=O)(=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrNO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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